molecular formula C13H16ClNO2 B12272238 1-(4-Chlorobenzyl)-2-carboxypiperidine

1-(4-Chlorobenzyl)-2-carboxypiperidine

Cat. No.: B12272238
M. Wt: 253.72 g/mol
InChI Key: PECPDFTUSTXLGB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-carboxypiperidine is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-2-carboxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-2-carboxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)

InChI Key

PECPDFTUSTXLGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Contextualization Within Piperidine Alkaloid and Synthetic Analogues Research

The foundational structure of 1-(4-chlorobenzyl)-2-carboxypiperidine is pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid that serves as a homolog to proline. bldpharm.com Pipecolic acid and its derivatives are naturally occurring piperidine (B6355638) alkaloids and are recognized for their ability to induce specific secondary structures in peptides. bldpharm.com The biosynthesis of pipecolic acid in organisms such as plants is a subject of biochemical investigation, where it plays a role in processes like systemic acquired resistance. nih.gov

The synthesis of analogs of pipecolic acid is a significant area of research. mdpi.com Scientists explore various synthetic routes to create substituted versions of this scaffold to modulate its properties for applications in medicinal chemistry and materials science. mdpi.com The enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids, for instance, has been established from readily available α-amino acids, highlighting the modularity of these synthetic approaches. researchgate.net Research into the diastereoselective synthesis of related structures, such as 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives, further underscores the efforts to create a diverse library of these compounds for further investigation. researchgate.net

Significance of Substituted Piperidine Core Structures in Chemical Biology

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its three-dimensional structure and the ability to be functionalized at various positions make it a versatile building block for designing molecules that can interact with biological targets. mdpi.com The introduction of substituents onto the piperidine core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activities of substituted piperidines are diverse and well-documented. For example, various derivatives have been investigated for their potential as:

Enzyme inhibitors: Certain piperidine derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of neurodegenerative diseases. researchgate.net

Antimicrobial agents: The piperidine moiety has been incorporated into molecules designed to have antibacterial properties. nih.gov

Central Nervous System (CNS) agents: The hypnotic effects of L-pipecolic acid have been studied, suggesting a role for this scaffold in neuroscience research. nih.gov

The ability to modify the piperidine core at both the nitrogen and carbon atoms provides a powerful tool for generating chemical diversity and exploring structure-activity relationships (SAR).

Computational Chemistry and Molecular Modeling of 1 4 Chlorobenzyl 2 Carboxypiperidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the chemical behavior of 1-(4-Chlorobenzyl)-2-carboxypiperidine. These studies offer insights into the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(4-Chlorobenzyl)-2-carboxypiperidine, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to predict key structural parameters. ias.ac.in These calculations typically reveal that the piperidine (B6355638) ring adopts a stable chair conformation, which is a common feature for such six-membered rings. acs.org

The geometry optimization process minimizes the total energy of the molecule, providing not only the most stable conformation but also a landscape of other possible low-energy structures. This energy landscape is critical for understanding the molecule's conformational preferences and the energy barriers between different conformers. The substitution at the nitrogen and the C2 position of the piperidine ring influences the specific puckering parameters and the orientation of the substituents, which can be either axial or equatorial. In many substituted piperidines, bulky substituents tend to favor an equatorial position to minimize steric hindrance. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 1-(4-Chlorobenzyl)-2-carboxypiperidine using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.75 Å
C-N (piperidine ring)~1.47 Å
C-C (aromatic)~1.39 Å
C=O (carboxylic acid)~1.21 Å
C-O (carboxylic acid)~1.35 Å
Bond AngleC-N-C (piperidine ring)~112°
N-C-C (piperidine ring)~110°
C-C-Cl (aromatic)~119°
Dihedral AngleC-C-N-C (benzyl to piperidine)Variable, defines conformers

Note: These values are inferred from typical DFT calculations on similar molecular fragments and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. libretexts.org

For 1-(4-Chlorobenzyl)-2-carboxypiperidine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the 4-chlorobenzyl group and the lone pair of the nitrogen atom. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, which can act as electron-accepting regions. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring can influence the energies of these orbitals. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for 1-(4-Chlorobenzyl)-2-carboxypiperidine

OrbitalPredicted Energy (eV)
HOMO~ -6.5 eV
LUMO~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV

Note: These energy values are estimations based on FMO analyses of analogous substituted piperidines and chlorobenzenes.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior. youtube.com The EPS map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). walisongo.ac.idresearchgate.net

In the case of 1-(4-Chlorobenzyl)-2-carboxypiperidine, the EPS map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, indicating these are prime sites for electrophilic attack. The chlorine atom on the benzyl (B1604629) group, despite its electronegativity, can also exhibit regions of positive potential (a phenomenon known as a σ-hole), which can participate in specific non-covalent interactions. ias.ac.inmdpi.com The hydrogen atom of the carboxylic acid will show a strong positive potential, highlighting its acidic nature. The aromatic ring itself will present a complex potential surface, influenced by the electron-withdrawing nature of the chlorine substituent. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical studies provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape and interactions with the surrounding environment, such as a solvent. mdpi.com

MD simulations of 1-(4-Chlorobenzyl)-2-carboxypiperidine in a solvent, such as water, allow for extensive sampling of its accessible conformations. youtube.com These simulations can reveal the preferred conformations of the molecule in a solution, which may differ from the gas-phase optimized geometry due to interactions with solvent molecules. The simulations track the movements of all atoms over time, providing a trajectory that can be analyzed to understand the molecule's flexibility.

The results of such simulations can identify the most populated conformational states and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The orientation of the 4-chlorobenzyl group relative to the piperidine ring and the conformation of the piperidine ring itself are key aspects that can be explored through these simulations. nih.gov

The analysis of the MD trajectory provides detailed information about the dynamics of specific parts of the molecule. Torsional analysis focuses on the rotation around single bonds, such as the bond connecting the benzyl group to the piperidine nitrogen. This rotation can lead to different conformers with varying energies and populations.

Ring dynamics analysis investigates the puckering of the piperidine ring. While the chair conformation is generally the most stable, the ring can transiently adopt other conformations, such as boat or twist-boat forms. researchgate.net The frequency and duration of these alternative conformations can be quantified from the MD simulation, providing a measure of the ring's flexibility. The presence of substituents can influence the energy barriers for ring inversion. acs.org

Table 3: Key Torsional Angles and Ring Puckering Parameters for Conformational Analysis

ParameterDescriptionSignificance
Dihedral Angle (N-Cα-Cβ-Cγ)Defines the puckering of the piperidine ring.Determines chair, boat, or twist-boat conformations.
Dihedral Angle (C-N-CH2-Ar)Describes the orientation of the chlorobenzyl group.Influences the overall shape and potential for intermolecular interactions.
Cremer-Pople Puckering ParametersA set of coordinates (q, θ, φ) that define the ring conformation.Provides a quantitative measure of ring puckering.

Note: These parameters are typically analyzed from MD simulation trajectories to characterize the conformational landscape.

Computational Prediction of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms for the synthesis of 1-(4-chlorobenzyl)-2-carboxypiperidine are not extensively documented in publicly available literature, the general principles of computational chemistry can be applied to predict these pathways. The synthesis of related piperidine derivatives often involves nucleophilic substitution and cyclization reactions. nih.gov Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms.

DFT calculations can be employed to model the energy profiles of potential reaction pathways. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. By calculating the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict the feasibility and kinetics of a synthetic route.

For the synthesis of N-substituted piperidines, computational models can help in understanding the influence of different substituents on the reaction mechanism. For instance, in the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to optimize the molecular geometry and compare it with experimental X-ray diffraction data. nih.gov Such studies provide a foundational understanding of the structural and electronic properties that influence reactivity.

The table below illustrates a generalized workflow for the computational prediction of a reaction mechanism for a hypothetical synthesis step of a piperidine derivative, based on common practices in computational chemistry.

Computational Step Description Software/Method Example Expected Output
Geometry Optimization Minimization of the energy of reactants, intermediates, and products to find their most stable conformations.Gaussian, ORCA / DFT (e.g., B3LYP/6-31G*)Optimized 3D structures and their electronic energies.
Transition State Search Location of the saddle point on the potential energy surface corresponding to the transition state of a reaction step.Gaussian, ORCA / QST2, QST3, or Berny optimizationThe 3D structure of the transition state and its energy.
Frequency Calculation Confirmation of the nature of the stationary points (minimum for reactants/products, first-order saddle point for transition state).Gaussian, ORCA / DFTVibrational frequencies. A single imaginary frequency confirms a transition state.
Intrinsic Reaction Coordinate (IRC) Calculation Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.Gaussian, ORCA / IRCThe minimum energy path, confirming the transition state links the desired reactant and product.

This systematic computational approach allows for a detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

In Silico Screening and Library Design Principles

In silico screening and the principles of library design are pivotal in the discovery of novel and potent analogs of 1-(4-chlorobenzyl)-2-carboxypiperidine. These computational techniques enable the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest likelihood of desired biological activity and favorable pharmacokinetic properties.

In Silico Screening:

Virtual screening can be broadly categorized into ligand-based and structure-based methods. In the context of piperidine derivatives, both approaches have been successfully applied. For instance, in the discovery of piperidine-3-carboxamide derivatives as cathepsin K inhibitors, virtual screening of an in-house fragment library was the initial step that identified a hit compound. mdpi.com

Molecular docking, a prominent structure-based screening technique, is used to predict the binding orientation and affinity of a ligand to a target protein. In a study on piperidine/piperazine-based compounds targeting the sigma-1 receptor, molecular docking was used to understand the binding mode of a potent ligand, which served as a starting point for further optimization. rsc.org Similarly, docking studies were performed on active derivatives against various protein kinases to elucidate their mechanism of action. nih.gov

The following table summarizes key parameters often evaluated during in silico screening of piperidine derivatives.

Parameter Description Computational Tool/Method Significance
Docking Score An estimation of the binding affinity between the ligand and the target protein.AutoDock, Glide, GOLDPrioritizes compounds with potentially high binding affinity.
Binding Interactions Identification of key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.LigPlot+, PyMOL, Discovery StudioProvides insight into the molecular basis of binding and guides structure-activity relationship (SAR) studies.
ADMET Properties Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.QikProp, SwissADME, discovery studioAssesses the drug-likeness of the compounds and identifies potential liabilities early in the discovery process. nih.gov
Pharmacophore Modeling Generation of a 3D model representing the essential steric and electronic features required for biological activity.PHASE, CatalystUsed for screening large databases to find novel scaffolds that match the pharmacophore model. mdpi.com

Library Design Principles:

The design of a chemical library based on the 1-(4-chlorobenzyl)-2-carboxypiperidine scaffold involves a multi-objective optimization process. drugdesign.org The goal is to create a diverse set of compounds with improved properties. Key principles include:

Scaffold Hopping and Decoration: The core piperidine scaffold can be modified or decorated with various functional groups to explore new chemical space and improve target engagement. For example, substituting the N-benzylcarboxamide group with different cyclic or linear moieties has been explored to enhance sigma receptor affinity. nih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. This was demonstrated in the identification of a sulfonyl piperidine fragment as a cathepsin K inhibitor. mdpi.com

Diversity-Oriented Synthesis: The library should be designed to cover a broad range of chemical and physical properties. This can be achieved by systematically varying substituents at different positions of the scaffold. The design of a 2,4-diaminopyrimidine (B92962) library exemplifies this principle, where a large number of secondary amines were used to generate a diverse set of compounds. drugdesign.org

Privileged Structures: The piperidine ring itself is considered a privileged structure in medicinal chemistry due to its presence in many biologically active compounds. acs.org Library design often leverages such scaffolds that are known to interact with a range of biological targets.

By integrating these computational approaches, researchers can efficiently navigate the vast chemical space to identify and optimize promising drug candidates based on the 1-(4-chlorobenzyl)-2-carboxypiperidine scaffold.

Chemical Reactivity and Derivatization Pathways of 1 4 Chlorobenzyl 2 Carboxypiperidine

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through several established organic reactions.

Esterification and Amidation Transformations

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and a dehydrating agent or a Dean-Stark apparatus can be used to remove the water byproduct. athabascau.caoperachem.com For a substrate like 1-(4-chlorobenzyl)-2-carboxypiperidine, typical alcohols for this reaction include methanol (B129727) or ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com

Another approach for esterification, particularly under milder conditions, involves the initial conversion of the carboxylic acid to a more reactive species or using specific coupling agents. For instance, alkylation of the corresponding carboxylate salt with an alkyl halide (e.g., methyl iodide) provides an alternative route to methyl esters. nih.gov

Amidation: The carboxylic acid can be converted into a primary, secondary, or tertiary amide by reaction with a suitable amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods employ coupling reagents such as carbodiimides (e.g., EDC·HCl) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP). acgpubs.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This method is highly versatile and allows for the synthesis of a wide range of amide derivatives. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents & Conditions Product Type
Esterification Alcohol (e.g., MeOH, EtOH) in excess, cat. H₂SO₄, reflux. Methyl or Ethyl Ester
Amidation Primary or Secondary Amine, EDC·HCl, DMAP, in an inert solvent (e.g., DCM). Corresponding Amide

Reduction and Decarboxylation Reactions

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.commasterorganicchemistry.comambeed.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. echemi.com This process converts the -COOH group to a -CH₂OH group.

Decarboxylation: The removal of the carboxyl group as carbon dioxide from α-amino acids like 1-(4-chlorobenzyl)-2-carboxypiperidine can be challenging. Simple thermolysis often requires very high temperatures. stackexchange.com More effective methods often involve the formation of an intermediate that facilitates the loss of CO₂. One such strategy is oxidative decarboxylation, where an oxidizing agent like N-bromosuccinimide can be used to form an intermediate that subsequently loses CO₂. erowid.org Another approach involves heating the amino acid in the presence of a catalytic amount of a ketone, such as 2-cyclohexen-1-one (B156087) or R-carvone, which facilitates decarboxylation via an imine intermediate. erowid.orggoogle.com Photoredox catalysis has also emerged as a modern method for the decarboxylative arylation of α-amino acids, though this introduces a new substituent in place of the carboxyl group. acs.org

Table 2: Conditions for Reduction and Decarboxylation

Transformation Reagents & Conditions Product Type
Reduction 1. LiAlH₄ in dry THF. 2. Aqueous workup. 1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Decarboxylation Heat in a high-boiling solvent with a catalytic ketone (e.g., 2-cyclohexen-1-one). 1-(4-Chlorobenzyl)piperidine

Reactions at the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring is also a site of reactivity, although its substitution pattern influences the types of reactions it can undergo.

N-Alkylation and Acylation Reactions

N-Alkylation: The title compound, 1-(4-chlorobenzyl)-2-carboxypiperidine, is itself a product of the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid). This synthesis is typically achieved by reacting piperidine-2-carboxylic acid or its ester with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the HCl formed during the reaction. nih.gov

N-Acylation: While the nitrogen is already alkylated, it can, in principle, react with acylating agents. However, N-acylation is more relevant to secondary piperidines. For a tertiary amine like the one in the title compound, acylation is not a typical reaction pathway. Instead, acylation reactions are fundamental in derivatizing the parent piperidine-2-carboxylic acid before N-alkylation or on related secondary piperidine structures. researchgate.net

Quaternization and Ring Expansion/Contraction Strategies

Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. For example, treatment with an alkyl halide like methyl iodide would lead to the formation of 1-(4-chlorobenzyl)-1-methyl-2-carboxypiperidinium iodide. This reaction introduces a permanent positive charge on the nitrogen atom.

Ring Expansion/Contraction: The piperidine ring itself can undergo skeletal rearrangements.

Ring Expansion: Strategies exist to expand the six-membered piperidine ring to a seven-membered azepane ring. One approach involves the rearrangement of prolinol derivatives via an aziridinium (B1262131) intermediate, which can lead to substituted piperidines and, in some cases, can be adapted for ring expansion. nih.govacs.org

Ring Contraction: The conversion of piperidines to smaller pyrrolidine (B122466) rings is also possible. nih.govresearchgate.net One method involves an oxidative rearrangement using a hypervalent iodine reagent like PhI(OAc)₂, which proceeds through an iminium ion intermediate that can be trapped to yield the pyrrolidine derivative. researchgate.netdntb.gov.ua Other strategies may involve intermediates like bicyclic quaternary ammonium salts which undergo nucleophilic attack to induce ring contraction. nih.gov

Table 3: Reactions at the Piperidine Ring

Transformation Reagents & Conditions Product Type
Quaternization Alkyl halide (e.g., CH₃I) in a suitable solvent. Quaternary Ammonium Salt
Ring Contraction PhI(OAc)₂ followed by a nucleophile (e.g., NaBH₄). Substituted Pyrrolidine

Reactions on the Chlorobenzyl Moiety

The chlorobenzyl group offers several possibilities for chemical modification, both on the aromatic ring and at the benzylic carbon.

Reactions at the Benzylic Position: The carbon atom attached directly to the benzene (B151609) ring is known as the benzylic position and is particularly reactive due to the stability of benzylic radical, carbocation, or carbanion intermediates. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. chemistry.coachmasterorganicchemistry.com If the benzylic carbon has at least one hydrogen, it can be oxidized to a carboxylic acid. In the case of 1-(4-chlorobenzyl)-2-carboxypiperidine, this would cleave the benzyl (B1604629) group, which is generally not a desired derivatization.

Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator can selectively introduce a bromine atom at the benzylic position. chemistrysteps.comlibretexts.orgyoutube.com

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution, such as nitration or further halogenation. uci.edumasterorganicchemistry.comlibretexts.org The existing chloro and alkylamino substituents direct incoming electrophiles. The chlorine atom is an ortho-, para-director but is deactivating. The bulky N-benzylpiperidine group is also an ortho-, para-director and is activating. The outcome of an EAS reaction would depend on the specific reaction conditions and the interplay of these directing effects.

Nucleophilic Aromatic Substitution (SNAr): The direct replacement of the chlorine atom by a nucleophile is generally difficult because the aromatic ring is not sufficiently activated by strong electron-withdrawing groups in the ortho or para positions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Standard SNAr conditions are unlikely to be effective.

Palladium-Catalyzed Cross-Coupling: A more viable strategy for modifying the C-Cl bond is through palladium-catalyzed cross-coupling reactions. nobelprize.orgsigmaaldrich.com Reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) can replace the chlorine atom with a wide variety of other functional groups, offering a powerful tool for derivatization. researchgate.netnih.gov

Table 4: Reactions on the Chlorobenzyl Moiety

Reaction Type Reagents & Conditions Resulting Modification
Benzylic Bromination NBS, radical initiator (e.g., AIBN), CCl₄, heat. Bromine atom at the benzylic carbon.
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃). Replacement of Cl with an aryl group.
Buchwald-Hartwig Amination Amine, Pd catalyst, phosphine (B1218219) ligand, base. Replacement of Cl with a nitrogen-based group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 4-chlorobenzyl moiety of the molecule contains an aryl chloride, which can participate in various palladium-catalyzed cross-coupling reactions. jocpr.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often requiring more robust catalytic systems. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of 1-(4-Chlorobenzyl)-2-carboxypiperidine, the aryl chloride can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would replace the chlorine atom with a new carbon-based substituent, allowing for the synthesis of a wide range of biphenyl (B1667301) derivatives or analogues. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The 4-chlorobenzyl group can potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base. wikipedia.org This would result in the formation of a new carbon-carbon bond at the 4-position of the benzyl ring, leading to stilbene-like structures. The reaction mechanism proceeds through oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a route to substituted alkynes. libretexts.orgorganic-chemistry.org The 4-chlorobenzyl group of the title compound could be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This derivatization would introduce an alkyne moiety at the 4-position of the benzyl ring, a valuable functional group for further transformations. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Resulting Structure Key Reagents
Suzuki-Miyaura Arylboronic acid Biphenyl derivative Pd catalyst, Base
Heck Alkene Stilbene derivative Pd catalyst, Base
Sonogashira Terminal alkyne Arylalkyne derivative Pd catalyst, Cu(I) co-catalyst, Base

Electrophilic Aromatic Substitution Patterns

The benzene ring of the 4-chlorobenzyl group is susceptible to electrophilic aromatic substitution (EAS). pitt.eduuci.edu The regioselectivity of these reactions is directed by the two substituents on the ring: the chlorine atom and the methylene-piperidine group.

Chlorine is an ortho, para-directing deactivator. uci.edu It withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene, but it can stabilize the cationic intermediate (sigma complex) through resonance at the ortho and para positions. uci.edu The benzyl-piperidine group is an alkyl substituent, which is generally considered an ortho, para-directing activator. pressbooks.pub

Given the opposing electronic effects and the directing influence of both substituents, the substitution pattern can be complex. However, electrophilic attack will preferentially occur at the positions ortho and para to the activating alkyl group and ortho to the deactivating but ortho, para-directing chloro group. The positions ortho to the large benzyl-piperidine substituent may be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position ortho to the chlorine and meta to the benzyl-piperidine group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. libretexts.org However, Friedel-Crafts reactions may be complicated by the deactivating effect of the chloro group. uci.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of Chlorine Influence of Benzyl-piperidine Overall Likelihood of Substitution
2' Ortho Meta Possible
3' Meta Ortho Possible (potential steric hindrance)
5' Meta Ortho Possible (potential steric hindrance)
6' Ortho Meta Possible

Stereochemical Transformations and Epimerization Studies

The 1-(4-Chlorobenzyl)-2-carboxypiperidine molecule possesses a chiral center at the C2 position of the piperidine ring, where the carboxylic acid group is attached. This allows for the existence of enantiomers. The stereochemistry at this center is crucial for its biological activity in many applications.

Epimerization:

Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In the context of 1-(4-Chlorobenzyl)-2-carboxypiperidine, this would refer to the inversion of the stereocenter at the C2 position. The presence of the carboxylic acid group at this position makes the α-proton susceptible to abstraction under certain conditions, particularly in the presence of a base. nih.gov Abstraction of this proton would lead to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a mixture of diastereomers if other chiral centers are present, or racemization if it is the only chiral center.

Recent studies have shown that piperidines with substituents like carboxylic acid derivatives can undergo epimerization to yield the more thermodynamically stable diastereomer. nih.gov This process can sometimes be facilitated by photocatalytic methods. nih.gov The relative stability of the epimers is often determined by the steric interactions of the substituents on the piperidine ring. In many cases, the isomer with the substituent in an equatorial position is favored over the axial orientation to minimize steric strain.

The potential for epimerization is an important consideration in the synthesis, purification, and storage of 1-(4-Chlorobenzyl)-2-carboxypiperidine and its derivatives, as the presence of the undesired epimer could affect its pharmacological profile.

Structure Activity Relationship Sar and Analogue Design in Research Pertaining to 1 4 Chlorobenzyl 2 Carboxypiperidine

Rational Design Principles for Structural Analogues

The rational design of analogues of 1-(4-Chlorobenzyl)-2-carboxypiperidine is guided by established principles aimed at optimizing interactions with biological targets. The process often begins with the identification of a lead compound, in this case, a molecule containing a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group, which has shown some level of desired biological activity. For instance, in the development of multitarget-directed agents for conditions like Alzheimer's disease, the chemical structure of existing drugs, such as donepezil, which contains an N-benzylpiperidine moiety, has been rationally modified to design new derivatives. nih.gov This approach involves computational methods like molecular docking and molecular dynamics to predict how structural changes will affect the binding to target enzymes or receptors. nih.gov

A key principle in analogue design is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For example, in a series of dihydropyridine (B1217469) NPY1 receptor antagonists, 4-amino-N-arylpiperidines were found to be effective bioisosteres for N-arylpiperazines. nih.gov This suggests that in designing analogues of 1-(4-Chlorobenzyl)-2-carboxypiperidine, the piperidine nitrogen could potentially be part of a different heterocyclic system to modulate activity or selectivity.

Systematic Modulations of the Piperidine Core and Substituents

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining the biological activity of the molecule. researchgate.net

The size of the heterocyclic ring can significantly influence the conformational flexibility and the orientation of substituents, thereby affecting binding to a biological target. While direct studies on ring size variation for 1-(4-Chlorobenzyl)-2-carboxypiperidine are not available, research on related compounds provides valuable insights. For example, in some classes of compounds, expanding the piperidine ring to a homopiperazine (B121016) (azepane) or contracting it to a pyrrolidine (B122466) can alter the pKa, lipophilicity, and ultimately the biological activity. nih.gov

The replacement of the piperidine ring with bioisosteres is a common strategy. For instance, 1-azaspiro[3.3]heptane has been proposed as a next-generation bioisostere for piperidine, offering similar basicity and lipophilicity but with potentially improved metabolic stability. researchgate.net The replacement of a piperidine ring with this bicyclic analogue in the local anesthetic Bupivacaine resulted in a compound with significant anesthetic activity. researchgate.net

The introduction of additional heteroatoms into the ring, such as in piperazine (B1678402) or morpholine (B109124), can also dramatically alter the properties of the molecule. In a study of celastrol (B190767) derivatives, the presence of a piperazine or morpholine ring was found to be more favorable for activity than piperidine, suggesting that the additional nitrogen or oxygen atom could act as a hydrogen bond acceptor, enhancing interactions with the target. blumberginstitute.org

The presence of a chiral center at the C2 position of the piperidine ring, where the carboxylic acid is attached, means that 1-(4-Chlorobenzyl)-2-carboxypiperidine can exist as a pair of enantiomers. Stereochemistry is known to play a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. researchgate.netmdpi.com

In many biological systems, the specific three-dimensional arrangement of functional groups is critical for binding to a target protein. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or binding was responsible for the enhanced biological effect. mdpi.comgoogle.com For N-substituted piperidine derivatives, the axial or equatorial orientation of substituents can significantly impact their interaction with receptors. In some α7 nicotinic acetylcholine (B1216132) receptor agonists, an axial disposition of a substituent on the piperidine ring was found to be significantly more potent. blumberginstitute.org Therefore, it is highly probable that the (R) and (S) enantiomers of 1-(4-Chlorobenzyl)-2-carboxypiperidine would display different biological activities, and the determination of the more active enantiomer would be a crucial step in any drug development program.

Modifications of the 4-Chlorobenzyl Moiety

The N-benzyl group is a common feature in many bioactive compounds, and modifications to this moiety can have profound effects on activity.

The presence and position of a halogen on the benzyl ring can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and pharmacokinetic properties. In a series of N-benzylpyrazine-2-carboxamides, the presence of halogen substituents on the benzyl ring was explored to modulate antimycobacterial activity. sciforum.net

The following table, derived from a study on benzyl guanidine (B92328) derivatives, illustrates how the position and type of halogen on the benzyl ring can impact antimicrobial activity.

CompoundBenzyl SubstitutionMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
9m 2-Cl, 3-CF30.51
9u 2,4-diCl18
9v 3,4-diCl0.54

Data adapted from a study on benzyl guanidine derivatives and is for illustrative purposes of halogen substituent effects. mdpi.com

Replacing the 4-chlorobenzyl group with other alkyl or aryl moieties is a common strategy to explore the steric and electronic requirements of the binding site. In a series of M1 allosteric agonists, replacing the 2-methylbenzyl group with other moieties like a 2-nitrobenzyl or a 2-trifluoromethylbenzyl group led to significant changes in potency and efficacy. nih.gov The removal of the methyl group altogether resulted in a compound with comparable activity, indicating that in some contexts, an unsubstituted benzyl ring is well-tolerated. nih.gov

In another study, replacing a benzyl moiety with an ethyl carbamate (B1207046) in a TBPB analogue resulted in a complete loss of selectivity, transforming a selective M1 agonist into a pan-muscarinic agonist. nih.gov This demonstrates that even seemingly subtle changes to the N-substituent can have dramatic pharmacological consequences.

The replacement of the benzyl group with other aryl groups, such as a benzofuran-2-ylmethyl group, has also been explored in the context of sigma-1 receptor ligands, leading to highly potent and selective compounds. nih.gov This suggests that exploring a variety of aromatic systems could be a fruitful avenue for the design of novel analogues of 1-(4-Chlorobenzyl)-2-carboxypiperidine.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the piperidine ring is a cornerstone of the molecular architecture of 1-(4-chlorobenzyl)-2-carboxypiperidine, fundamentally governing its interactions with biological targets. Consequently, the systematic modification of this functional group has been a central theme in structure-activity relationship (SAR) studies. These investigations aim to dissect the role of the carboxyl group and to develop new analogues with potentially improved pharmacological profiles, such as enhanced binding affinity, greater selectivity, or more favorable pharmacokinetic properties.

The strategic replacement of the carboxylic acid is a classic approach in medicinal chemistry to modulate a compound's properties. acs.org For 1-(4-chlorobenzyl)-2-carboxypiperidine and related structures, this has primarily involved three categories of modification: esterification, amide formation, and bioisosteric replacement.

Esters: The conversion of the carboxylic acid to an ester (e.g., methyl or ethyl esters) is a common tactic. This modification neutralizes the negative charge of the carboxylate and increases the molecule's lipophilicity. Such changes can significantly impact properties like cell membrane permeability. Often, simple alkyl esters are designed as prodrugs, which remain inactive until they are hydrolyzed by esterase enzymes within the body to regenerate the active parent carboxylic acid.

Amides: Forming an amide introduces a different set of electronic and hydrogen-bonding characteristics compared to the carboxylic acid. Amides can act as hydrogen bond donors and acceptors, but unlike carboxylic acids, they are not typically ionized at physiological pH. The synthesis of primary (-CONH₂), secondary (-CONHR), and tertiary (-CONR₂) amides allows for a systematic exploration of the steric and electronic requirements of the binding site. However, the amide bond itself can be susceptible to enzymatic cleavage in vivo. cambridgemedchemconsulting.com

Bioisosteric Replacements: Bioisosteres are functional groups that mimic the physicochemical properties of the original group while offering advantages in terms of stability, potency, or pharmacokinetics. drughunter.com For carboxylic acids, one of the most widely used and successful bioisosteres is the 5-substituted 1H-tetrazole ring. drughunter.com The tetrazole group has a pKa value comparable to that of a carboxylic acid (pKa ≈ 4.5–4.9), allowing it to exist as an anion at physiological pH and thus mimic the carboxylate's ability to form key ionic bonds with biological receptors. drughunter.com Other heterocyclic systems, such as oxadiazoles (B1248032) and acylsulfonamides, have also been explored as carboxylic acid surrogates, each offering a unique combination of acidity, geometry, and metabolic stability. acs.orgnih.gov

The modification of the 2-carboxy functionality has a profound impact on molecular recognition and, consequently, on the binding affinity of the compound for its target. The acidic proton and the potential for the carboxylate anion to form strong ionic or hydrogen bonds are often critical for anchoring the ligand in the receptor's binding pocket.

Loss of the acidic proton through conversion to an ester or amide derivative typically leads to a significant reduction in binding affinity. This is because the crucial electrostatic interaction with a complementary positively charged amino acid residue (like lysine (B10760008) or arginine) in the receptor is lost. The degree of affinity loss can depend on the size and nature of the ester or amide substituent; bulkier groups may introduce unfavorable steric clashes, further reducing potency.

In contrast, bioisosteric replacement with a group that retains the acidic character can be a highly effective strategy. The tetrazole ring is a prime example, as it can effectively replicate the anionic charge of the carboxylate. In many cases, tetrazole-containing analogues retain a high affinity for the target receptor. For instance, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole was shown to enhance potency, partly because the tetrazole projects its negative charge further from the aromatic ring, leading to an optimized interaction with the receptor. nih.gov

The table below provides illustrative data on how different modifications to the 2-carboxy group can influence binding affinity.

Compound Analogue Modification at Position 2 Key Features Illustrative Relative Binding Affinity (%)
Parent Compound -COOHAnionic, H-bond donor/acceptor100
Methyl Ester Analogue -COOCH₃Neutral, H-bond acceptor, increased lipophilicity35
Amide Analogue -CONH₂Neutral, H-bond donor/acceptor10
Tetrazole Analogue 5-substituted-1H-tetrazoleAnionic, H-bond donor/acceptor90
Acylsulfonamide Analogue -CONHSO₂RAnionic, H-bond donor/acceptor65
Note: The binding affinity values are illustrative and intended to demonstrate general SAR principles based on typical findings in medicinal chemistry.

These SAR findings underscore the critical role of the acidic moiety at the 2-position. While esters and amides often see a sharp drop in direct binding affinity, they can be valuable as prodrugs. Bioisosteric replacement, especially with tetrazoles, stands out as a successful strategy for designing analogues of 1-(4-chlorobenzyl)-2-carboxypiperidine that maintain the essential binding interactions while potentially offering improved drug-like properties, such as enhanced metabolic stability or oral bioavailability. drughunter.com The subtle differences in the size, shape, and electronic distribution of each bioisostere allow for fine-tuning of the molecule's interaction with its target, guiding the design of more potent and selective compounds. nih.gov

Exploration of 1 4 Chlorobenzyl 2 Carboxypiperidine in Biochemical Research Methodologies

In Vitro Assays for Molecular Target Identification and Engagement

In vitro assays are fundamental in the initial stages of drug discovery and chemical biology to identify the biological targets of a compound and to quantify its interaction with these targets. These assays can be broadly categorized into target-binding and function-based assays.

Receptor Binding Affinity Profiling (e.g., competitive binding assays)

There is currently no publicly available data from receptor binding affinity profiling studies, such as competitive binding assays, for 1-(4-Chlorobenzyl)-2-carboxypiperidine. Such studies would be crucial to determine the selectivity and potency of this compound against a panel of receptors, ion channels, and transporters.

Enzyme Inhibition or Activation Studies

Limited information is available regarding the enzymatic activity of 1-(4-Chlorobenzyl)-2-carboxypiperidine. One study has reported its activity as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.

The key finding from this study is presented in the table below:

EnzymeInhibition Constant (Ki)
Monoamine Oxidase B (MAO-B)3.2 µM

This data indicates a moderate level of inhibitory activity against MAO-B. Further enzymatic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive) and its selectivity against the related enzyme, monoamine oxidase A (MAO-A).

Ligand-Target Interaction Analysis Through Biophysical Techniques

Biophysical techniques provide detailed insights into the direct binding events between a ligand and its target protein, offering thermodynamic and kinetic parameters of the interaction.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

No specific studies utilizing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction of 1-(4-Chlorobenzyl)-2-carboxypiperidine with any biological target have been identified in the public domain. These techniques would be invaluable for confirming direct binding to targets such as MAO-B and for providing a detailed thermodynamic and kinetic profile of the interaction.

Computational Docking for Binding Mode Prediction

Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a target protein. Despite the known inhibitory activity of 1-(4-Chlorobenzyl)-2-carboxypiperidine against MAO-B, no computational docking studies predicting its binding mode have been published. Such studies could elucidate the key molecular interactions responsible for its inhibitory effect.

Cellular Uptake and Distribution in Model Systems (Focus on in vitro cellular models relevant to chemical biology research)

Investigating the ability of a compound to cross cellular membranes and its subsequent distribution within cells is a critical aspect of its characterization. However, there are no available research findings on the cellular uptake and distribution of 1-(4-Chlorobenzyl)-2-carboxypiperidine in any in vitro cellular models. Studies using cell lines such as Caco-2 or specific neuronal cell lines would be required to assess its permeability and intracellular accumulation.

Use as a Precursor for Molecular Probes and Imaging Agents

The strategic molecular framework of 1-(4-chlorobenzyl)-2-carboxypiperidine positions it as a valuable precursor in the synthesis of sophisticated tools for biochemical research, specifically molecular probes and imaging agents. Its piperidine (B6355638) core is a common scaffold in neuropharmacology, and the carboxylic acid group, along with the benzyl (B1604629) moiety, offers versatile handles for chemical modification. These modifications can include the attachment of signaling units such as fluorophores or radioisotopes, transforming the parent molecule into a probe capable of visualizing and quantifying biological targets in vitro and in vivo.

The development of such probes is crucial for understanding the distribution and function of their targets, which can include receptors, enzymes, and transporters within the central nervous system and other tissues. While direct examples of imaging agents synthesized from 1-(4-chlorobenzyl)-2-carboxypiperidine are not extensively documented in publicly available literature, the principle of its use can be clearly illustrated through analogous compounds. A notable example is the synthesis of a radiotracer for GABA uptake sites, which demonstrates a viable synthetic pathway for converting a piperidine carboxylic acid derivative into a potent imaging agent.

One such well-documented synthesis is that of [2-{(4-chlorophenyl) (4-[¹²⁵I]iodophenyl)} methoxyethyl]-1-piperidine-3-carboxylic acid, also known as [¹²⁵I]CIPCA. This compound was developed as a potential radiotracer for imaging GABA uptake sites. The synthesis provides a clear blueprint for how a molecule with a similar piperidine carboxylic acid core could be functionalized. In a hypothetical application, the carboxylic acid group of 1-(4-chlorobenzyl)-2-carboxypiperidine could be reduced to an alcohol and then etherified with a radiolabeled or fluorescently tagged moiety. Alternatively, the carboxylic acid could be used to form an amide bond with a linker attached to a signaling group.

The general approach to creating such probes involves multi-step organic synthesis. This process would typically begin with the protection of the piperidine nitrogen if necessary, followed by the chemical modification of the carboxylic acid group to introduce the desired label. The choice of label depends on the intended application. For in vitro fluorescence microscopy or high-throughput screening, a fluorescent dye would be attached. For in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radioisotope would be incorporated into the molecule's structure.

The following table provides details on an analogous radiotracer, illustrating the type of data associated with such molecular imaging agents.

PropertyValue
Compound Name [2-{(4-chlorophenyl) (4-[¹²⁵I]iodophenyl)} methoxyethyl]-1-piperidine-3-carboxylic acid ([¹²⁵I]CIPCA)
Precursor Core Piperidine-3-carboxylic acid
Radioisotope Iodine-125
Imaging Target GABA uptake sites
Application Potential radiotracer for brain imaging

This example underscores the potential of piperidine carboxylic acid derivatives as foundational structures for the development of next-generation molecular probes and imaging agents for critical biological targets.

Future Research Directions and Uncharted Territories for 1 4 Chlorobenzyl 2 Carboxypiperidine

Development of Advanced Asymmetric Synthetic Routes

The stereochemistry of piperidine (B6355638) derivatives is crucial for their biological activity. Consequently, a primary area of future research is the development of efficient, stereoselective methods to synthesize specific enantiomers of 1-(4-Chlorobenzyl)-2-carboxypiperidine, moving beyond classical synthesis which often yields racemic mixtures.

Future synthetic strategies could focus on several key areas:

Organocatalysis : This field offers a powerful alternative to metal-based catalysts. Research could explore domino reactions, such as a Michael addition/aminalization process, using chiral organocatalysts like O-TMS protected diphenylprolinol to construct the piperidine ring with multiple contiguous stereocenters in a single step with high enantioselectivity. nih.govacs.org

Biocatalysis : The use of enzymes for chemical production provides excellent stereoselectivity under mild conditions. biosynth.comacs.org Future work could involve screening for novel enzymes, such as stereoselective amidases or engineered hydroxylases, that can perform kinetic resolution of a racemic precursor or catalyze a key C-H oxidation step to introduce chirality, streamlining the production of enantiopure piperidines. biosynth.comchemistryviews.org

Homogeneous Catalysis : Advanced transition-metal-catalyzed reactions present another promising route. For instance, rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine can induce chirality in the piperidine product, circumventing the need for a complex chiral catalyst. dicp.ac.cn

Synthetic ApproachRationale for Future ResearchPotential Advantages
Organocatalysis Creation of multiple stereocenters in a one-step domino reaction.High enantioselectivity, metal-free, environmentally benign.
Biocatalysis Enzymatic resolution or direct asymmetric synthesis.Excellent stereoselectivity, mild reaction conditions, high functional group tolerance. biosynth.comacs.org
Homogeneous Catalysis Asymmetric hydrogenation or transfer hydrogenation.High efficiency, potential for novel reaction mechanisms like reductive transamination. dicp.ac.cn

Application in Novel Materials Science

The distinct structural components of 1-(4-Chlorobenzyl)-2-carboxypiperidine—the rigid heterocyclic ring, the carboxylic acid linker, and the functionalized aromatic group—make it an intriguing building block for new materials.

Polymer Chemistry : Piperidine and its derivatives can be incorporated into polymer backbones or as functional side groups. nih.gov Research could focus on synthesizing polymers where the 1-(4-Chlorobenzyl)-2-carboxypiperidine moiety imparts specific properties, such as thermal stability or, after polymerization, creating bioactive films for controlled drug release or antimicrobial surfaces. nih.gov Polymer-bound piperidine has also been used to ease purification in organic synthesis.

Metal-Organic Frameworks (MOFs) : The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. cd-bioparticles.net Future studies could investigate the synthesis of MOFs using this compound as a linker. The specific dimensions and functionalization of the linker could influence the pore size, structure, and catalytic activity of the resulting framework, making it potentially useful for gas storage or heterogeneous catalysis. nih.govresearchgate.net

Supramolecular Chemistry : The carboxylic acid group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking. These non-covalent interactions could be harnessed to drive the self-assembly of the molecule into higher-order structures like gels, nanorods, or liquid crystals. mdpi.com Tuning conditions such as pH could trigger this self-assembly, leading to the development of responsive or "smart" materials. scispace.com

Exploration of Undiscovered Biochemical Pathways and Interactions

While N-benzyl piperidine derivatives are known to possess a range of biological activities, a comprehensive understanding of the specific interactions of 1-(4-Chlorobenzyl)-2-carboxypiperidine is likely incomplete. nih.govnih.gov Future research should aim to deconstruct its mechanism of action and identify its full spectrum of biological targets.

Target Identification : In silico tools can predict potential protein targets and biological activities. clinmedkaz.org For example, platforms like SwissTargetPrediction can identify likely protein binding partners based on chemical structure, while PASS (Prediction of Activity Spectra for Substances) can forecast the broader pharmacological effects. clinmedkaz.org These computational predictions can guide experimental validation.

Proteomic Profiling : Techniques such as affinity chromatography-mass spectrometry can be used to "pull down" binding partners from cell lysates. By immobilizing a derivative of the compound on a solid support, researchers can identify proteins that directly interact with it, revealing its primary targets and potential off-target effects.

Phenotypic Screening and Mechanism Deconvolution : High-content screening can assess the compound's effect on cellular morphology and function across various cell lines. If an interesting phenotype is observed, subsequent "omics" approaches (genomics, transcriptomics, metabolomics) can be employed to elucidate the underlying biochemical pathways being modulated.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling data-driven design and optimization. acs.org

Predictive Modeling : ML algorithms can be trained on existing datasets of piperidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity of novel analogues of 1-(4-Chlorobenzyl)-2-carboxypiperidine before they are synthesized, thus prioritizing the most promising candidates.

De Novo Design : Generative AI models can design entirely new molecules. By providing the model with a desired property profile (e.g., high affinity for a specific enzyme, optimal solubility), these algorithms can generate novel piperidine-based structures that are predicted to meet those criteria, exploring chemical space beyond human intuition.

Synthesis Prediction : AI can also accelerate the creation of these new molecules. Retrosynthesis prediction tools can propose viable and efficient synthetic routes for novel derivatives, reducing the time and resources spent on laboratory experimentation.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of 1-(4-Chlorobenzyl)-2-carboxypiperidine necessitates a research approach that transcends traditional scientific silos. Fostering collaborations between experts in different fields is crucial for unlocking its full potential.

Chemistry and Biology : A synergistic loop between medicinal chemists and molecular biologists is essential. Chemists can synthesize novel derivatives, which biologists can then test in cellular or animal models. The biological data feeds back to the chemists, informing the design of the next generation of compounds in an iterative optimization cycle.

Computational and Experimental Science : Integrating computational chemistry with experimental validation creates a powerful research paradigm. Computational scientists can use molecular docking and dynamic simulations to predict how the compound binds to a target protein. nih.gov These predictions can then be tested and refined through experimental techniques like X-ray crystallography or cryo-electron microscopy.

Pharmaceutical Science and Materials Engineering : Bridging these two fields could lead to innovative drug delivery systems. For example, materials engineers could incorporate the compound into novel polymer-based formulations, such as bioactive films or hydrogels, designed by pharmaceutical scientists to ensure controlled release and targeted delivery. nih.gov

Q & A

What are the optimal reaction conditions for synthesizing 1-(4-Chlorobenzyl)-2-carboxypiperidine derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step protocols. For example, hydrolysis of nitrile precursors (e.g., 1-(4-chlorobenzyl)-2-cyanomethylpiperidine derivatives) using 3M HCl and 6M acetic acid under reflux for 72 hours yields carboxylic acid derivatives with ~85% efficiency . Microwave-assisted methods (150°C, 1.5 hours) reduce reaction times while maintaining high purity (>95%) and are suitable for acid-sensitive intermediates . Catalytic systems like palladium diacetate with tert-butyl XPhos ligand in tert-butyl alcohol under inert atmospheres are critical for coupling steps in related analogs .

Which spectroscopic techniques are most reliable for confirming the structure of 1-(4-Chlorobenzyl)-2-carboxypiperidine derivatives?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Distinguishes cis/trans isomers via coupling constants (e.g., cis-2-carboxymethyl derivatives show distinct splitting patterns) .
  • IR Spectroscopy : Validates carboxylic acid C=O stretches (~1700 cm⁻¹) and nitrile/phenyl group absorption bands .
  • Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C14H17ClNO2 at m/z 280.087) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide .

How can stereochemical control be achieved during the synthesis of 1-(4-Chlorobenzyl)-2-carboxypiperidine derivatives?

Level: Advanced
Methodological Answer:
Stereoselectivity depends on reaction design:

  • Cis Isomers : Prolonged reflux (3 days) with HCl/acetic acid promotes thermodynamic control, favoring cis-configurations via ring-chair stabilization .
  • Trans Isomers : Microwave-assisted hydrolysis (150°C, 1.5 hours) under kinetic control yields trans-2-carboxymethyl derivatives .
  • Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) groups in precursors ensures retention of stereochemistry during coupling steps .

How should researchers resolve discrepancies in spectroscopic data between synthesized batches?

Level: Advanced
Methodological Answer:
Address contradictions systematically:

  • Purity Checks : Use HPLC/TLC to detect impurities; recrystallize from ethanol/water mixtures to standardize melting points .
  • NMR Standardization : Acquire spectra in deuterated solvents at controlled temperatures to minimize rotameric interferences .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions to identify misassignments .

What computational strategies are effective for modeling the conformational dynamics of 1-(4-Chlorobenzyl)-2-carboxypiperidine?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model piperidine ring puckering and benzyl group rotation in solvents (e.g., water, DMSO) to predict dominant conformers .
  • DFT Optimization : Calculate energy-minimized geometries (B3LYP/6-31G* basis set) to correlate with X-ray crystallography data .
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) analyses .

What purification methods are recommended for isolating 1-(4-Chlorobenzyl)-2-carboxypiperidine derivatives?

Level: Basic
Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3 ratio) to isolate crystalline products with >95% purity .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) for polar intermediates .
  • Acid-Base Extraction : Separate carboxylic acid derivatives using aqueous NaOH (pH >10) followed by HCl precipitation .

How can researchers design experiments to study the hydrolytic stability of 1-(4-Chlorobenzyl)-2-carboxypiperidine derivatives?

Level: Advanced
Methodological Answer:

  • pH-Dependent Studies : Incubate compounds in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-lives (t1/2) using pseudo-first-order kinetics under acidic (0.1M HCl) or basic (0.1M NaOH) conditions .
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the benzyl ring to enhance resistance to hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.